molecular formula C13H13N3O3S B2842426 Ethyl 2-(3-phenylureido)thiazole-4-carboxylate CAS No. 313273-81-3

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate

Cat. No. B2842426
CAS RN: 313273-81-3
M. Wt: 291.33
InChI Key: QHTVJHSQRJOVOA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum shows signals corresponding to CH2, CH3, thiazole, Ar, H–C=N, and Ar–OH .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 196–198 °C . The compounds are characterized by FTIR and NMR (1H and 13C), which provide information about their chemical structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-(3-phenylureido)thiazole-4-carboxylate,” focusing on six unique applications:

Antibacterial Agents

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has shown significant potential as an antibacterial agent. Thiazole derivatives, including this compound, exhibit strong activity against various gram-positive and gram-negative bacteria. This makes them valuable in developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

This compound is also explored for its anticancer properties. Thiazole derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Research into Ethyl 2-(3-phenylureido)thiazole-4-carboxylate could lead to the development of new chemotherapeutic agents .

Anti-inflammatory Applications

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has potential anti-inflammatory properties. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound is also studied for its antioxidant properties. Thiazole derivatives can neutralize free radicals, reducing oxidative stress and preventing cellular damage. This application is particularly relevant in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Antitubercular Agents

Research has shown that thiazole derivatives, including Ethyl 2-(3-phenylureido)thiazole-4-carboxylate, possess antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making them potential candidates for new TB treatments .

Antifungal Applications

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is also being investigated for its antifungal properties. Thiazole derivatives have shown efficacy against various fungal pathogens, which could lead to the development of new antifungal medications to treat infections like candidiasis and aspergillosis .

Mechanism of Action

The mechanism of action of similar compounds involves interactions with target enzymes. For instance, some designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase, and showed strong binding affinity . These compounds could be considered to act as antagonists against this target enzyme .

Future Directions

The future directions for research on similar compounds could involve further exploration of their therapeutic roles. The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Therefore, these compounds could be further investigated for their potential as therapeutic agents against various diseases.

properties

IUPAC Name

ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVJHSQRJOVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate

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